Cas no 1378860-76-4 (7-bromo-5-methoxyQuinoline)
7-bromo-5-methoxyQuinoline Chemical and Physical Properties
Names and Identifiers
-
- 7-bromo-5-methoxyQuinoline
- CS-B0550
- O11638
- 7-bromo-5-methoxy-quinoline
- AKOS030236400
- EN300-266899
- SCHEMBL14658527
- MFCD11878498
- 1378860-76-4
- CS-13481
- SB72016
- A1-04503
- HPWCKYVAFXPEGG-UHFFFAOYSA-N
- DA-35763
- DFC86076
-
- MDL: MFCD11878498
- Inchi: 1S/C10H8BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3
- InChI Key: HPWCKYVAFXPEGG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=CC=CN=C2C=1)OC
Computed Properties
- Exact Mass: 236.97893g/mol
- Monoisotopic Mass: 236.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 22.1Ų
7-bromo-5-methoxyQuinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM256351-1g |
7-Bromo-5-methoxyquinoline |
1378860-76-4 | 95% | 1g |
$667 | 2021-08-04 | |
| Chemenu | CM256351-5g |
7-Bromo-5-methoxyquinoline |
1378860-76-4 | 95% | 5g |
$1929 | 2021-08-04 | |
| TRC | B421195-5mg |
7-bromo-5-methoxyquinoline |
1378860-76-4 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B421195-10mg |
7-bromo-5-methoxyquinoline |
1378860-76-4 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B421195-50mg |
7-bromo-5-methoxyquinoline |
1378860-76-4 | 50mg |
$ 275.00 | 2022-06-07 | ||
| Alichem | A189007624-5g |
7-Bromo-5-methoxyquinoline |
1378860-76-4 | 95% | 5g |
$2,150.28 | 2022-04-02 | |
| Alichem | A189007624-10g |
7-Bromo-5-methoxyquinoline |
1378860-76-4 | 95% | 10g |
$3,298.34 | 2022-04-02 | |
| Alichem | A189007624-25g |
7-Bromo-5-methoxyquinoline |
1378860-76-4 | 95% | 25g |
$6,276.26 | 2022-04-02 | |
| Apollo Scientific | OR510163-100mg |
7-Bromo-5-methoxyquinoline |
1378860-76-4 | 98% | 100mg |
£193.00 | 2024-05-24 | |
| abcr | AB543885-250 mg |
7-Bromo-5-methoxyquinoline; . |
1378860-76-4 | 250MG |
€493.40 | 2022-07-28 |
7-bromo-5-methoxyQuinoline Suppliers
7-bromo-5-methoxyQuinoline Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 7-bromo-5-methoxyQuinoline
Introduction to 7-bromo-5-methoxyQuinoline (CAS No. 1378860-76-4)
7-bromo-5-methoxyQuinoline, identified by its Chemical Abstracts Service (CAS) number 1378860-76-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds known for their broad spectrum of biological activities. The structural features of 7-bromo-5-methoxyQuinoline, including the presence of both bromine and methoxy substituents, make it a versatile scaffold for further chemical modifications and functionalization, enabling its exploration in various synthetic pathways.
The quinoline scaffold has a rich history in medicinal chemistry, with numerous derivatives exhibiting pharmacological properties ranging from antimalarial to anticancer effects. The introduction of bromine and methoxy groups at specific positions on the quinoline ring enhances its reactivity and potential biological activity. Specifically, the bromine atom at the 7-position provides a handle for further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in the synthesis of more complex molecular architectures. Meanwhile, the methoxy group at the 5-position can influence electronic properties and metabolic stability, making it a crucial factor in drug design.
In recent years, 7-bromo-5-methoxyQuinoline has been extensively studied for its potential applications in drug discovery. One of the most promising areas is its use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the quinoline core with additional functional groups, researchers have been able to develop compounds that selectively inhibit specific kinases, thereby offering therapeutic benefits. The bromine substituent, in particular, has been utilized to facilitate palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse pharmacophores at other positions on the quinoline ring.
Another significant application of 7-bromo-5-methoxyQuinoline is in the development of antimicrobial agents. Quinoline derivatives have long been known for their ability to combat bacterial and parasitic infections. The structural modifications introduced by bromine and methoxy groups can enhance binding affinity to microbial targets, leading to more effective antimicrobial activity. Recent studies have demonstrated that 7-bromo-5-methoxyQuinoline and its derivatives exhibit promising activity against multidrug-resistant strains of bacteria, making them valuable candidates for further development into novel antibiotics.
The synthesis of 7-bromo-5-methoxyQuinoline typically involves multi-step organic reactions starting from readily available quinoline precursors. For instance, a common synthetic route involves the bromination of 5-methoxyquinoline using brominating agents such as N-bromosuccinimide (NBS). This step introduces the bromine atom at the 7-position while preserving the methoxy group at the 5-position. Subsequent functionalizations can then be performed to diversify the compound's structure and explore its biological potential.
Advances in computational chemistry have also played a crucial role in understanding the pharmacological properties of 7-bromo-5-methoxyQuinoline. Molecular modeling techniques allow researchers to predict binding interactions between this compound and biological targets with high accuracy. By leveraging these computational tools, scientists can optimize the structure of 7-bromo-5-methoxyQuinoline derivatives to improve their potency and selectivity. This approach has accelerated the discovery process and has led to several promising candidates entering preclinical development.
The growing interest in 7-bromo-5-methoxyQuinoline is also driven by its role as a building block in medicinal chemistry. Its unique structural features make it an ideal candidate for generating libraries of compounds for high-throughput screening (HTS). HTS campaigns have been instrumental in identifying novel bioactive molecules rapidly and efficiently. By incorporating 7-bromo-5-methoxyQuinoline into HTS assays, researchers can explore its potential as an anti-inflammatory agent, an antiviral agent, or even as a neuroprotective compound.
In conclusion,7-bromo-5-methoxyQuinoline (CAS No. 1378860-76-4) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its structural features enable diverse chemical modifications, making it a valuable scaffold for exploring new therapeutic interventions. With ongoing advancements in synthetic methodologies and computational chemistry,7-bromo-5-methoxyQuinoline continues to be a focal point in medicinal chemistry efforts aimed at addressing unmet medical needs.
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